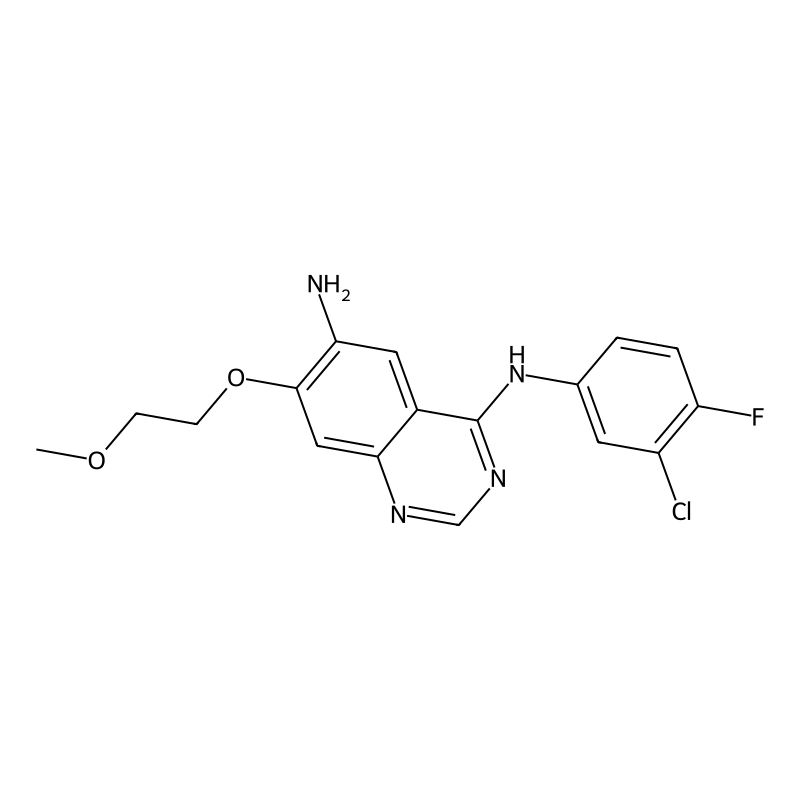N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine is a synthetic compound belonging to the quinazoline family, characterized by a quinazoline core structure substituted with various functional groups. Its chemical formula is C15H15ClFN4O2, and it has a molecular weight of 320.76 g/mol. The compound features a chlorofluorophenyl group at the N4 position and a methoxyethoxy substituent at the 7 position of the quinazoline ring, which contributes to its unique properties and potential biological activities.
The reactivity of N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine can be explored through various chemical transformations typical of quinazoline derivatives. These include:
- Nucleophilic substitutions: The presence of halogens (chlorine and fluorine) can facilitate nucleophilic attack, leading to the formation of various derivatives.
- Oxidation reactions: The amine groups can undergo oxidation to form corresponding imines or other nitrogen-containing heterocycles.
- Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds, which is significant for synthesizing more complex structures.
Quinazoline derivatives, including N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine, have shown promising biological activities. Research indicates that these compounds may exhibit:
- Antitumor activity: Many quinazoline derivatives are known to inhibit cancer cell growth by targeting specific kinases involved in cell proliferation.
- Antimicrobial properties: Some studies suggest that quinazoline compounds possess antibacterial and antifungal activities.
- Anti-inflammatory effects: The compound may also play a role in modulating inflammatory pathways.
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the quinazoline core: This is often achieved through cyclization reactions involving ortho-aminoaryl ketones and appropriate reagents.
- Substitution reactions: Subsequent steps involve introducing the chloro and fluorine substituents via electrophilic aromatic substitution or similar methodologies.
- Final functionalization: The introduction of the methoxyethoxy group is performed through nucleophilic substitution or etherification reactions.
Recent advancements have highlighted greener synthesis methods using sustainable catalysts and solvents, improving yield and reducing environmental impact .
N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine has potential applications in various fields:
- Pharmaceuticals: As a lead compound for developing new anticancer agents or treatments for infectious diseases.
- Chemical research: Used as a probe in biological studies to understand enzyme mechanisms or receptor interactions.
- Material science: Investigated for its properties in developing novel materials with specific electronic or optical characteristics.
Interaction studies focus on how N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine interacts with biological targets:
- Kinase inhibition assays: Evaluating its ability to inhibit specific kinases involved in cancer pathways.
- Binding affinity studies: Using techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with proteins.
- Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
Several compounds share structural similarities with N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Gefitinib | Gefitinib | An epidermal growth factor receptor inhibitor used in cancer therapy. |
| Erlotinib | Erlotinib | Similar mechanism of action as Gefitinib but with different pharmacokinetics. |
| Lapatinib | Lapatinib | Dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. |
Uniqueness
N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine stands out due to its specific substitution pattern that may enhance selectivity for certain biological targets compared to other similar quinazoline derivatives. Its unique methoxyethoxy group may also influence solubility and bioavailability, making it a candidate for further pharmacological evaluation.








